Isonicotinohydroxamic acid

Description

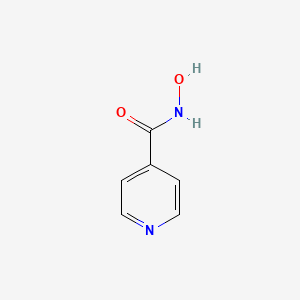

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNTVAYNXKPCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196095 | |

| Record name | Isonicotinohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-22-9 | |

| Record name | Isonicotinohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONICOTINOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Classical and Contemporary Synthetic Pathways for Isonicotinohydroxamic Acid

The primary route to this compound (INHA) involves the formation of a hydroxamate group (-CONHOH) from a carboxylic acid precursor. This transformation is most commonly achieved through the condensation of a carboxylic acid derivative, typically an ester, with hydroxylamine (B1172632).

The most prevalent and straightforward method for synthesizing this compound is the reaction of an isonicotinate (B8489971) ester, such as ethyl isonicotinate or methyl isonicotinate, with hydroxylamine. researchgate.netajol.info This nucleophilic acyl substitution reaction is typically conducted in a polar solvent, most commonly methanol (B129727). ajol.infonih.gov

The reaction requires the use of free hydroxylamine (NH₂OH), which is often generated in situ from its hydrochloride salt (NH₂OH·HCl) by a strong base. nih.gov Sodium methoxide (B1231860) (NaOMe) in methanol is a frequently used base for this purpose. The base deprotonates the hydroxylamine hydrochloride, liberating the nucleophilic free hydroxylamine, which then attacks the electrophilic carbonyl carbon of the ester. This process leads to the displacement of the alkoxy group (e.g., ethoxy) and the formation of the hydroxamic acid. nih.gov The reaction is often performed under reflux conditions to ensure completion.

A typical reaction protocol involves dissolving ethyl isonicotinate in methanol, followed by the addition of hydroxylamine hydrochloride and a base like sodium methoxide. The mixture is then heated, and upon cooling and acidification, the this compound product crystallizes and can be isolated by filtration. ajol.info

Table 1: Typical Reagents and Conditions for Ester-Hydroxylamine Condensation

| Parameter | Details | Reference |

| Starting Material | Ethyl isonicotinate | researchgate.netajol.info |

| Reagent | Hydroxylamine hydrochloride (NH₂OH·HCl) | ajol.info |

| Base | Sodium methoxide (NaOMe) or Sodium metal (Na) | ajol.info |

| Solvent | Methanol (MeOH) | ajol.info |

| Temperature | Reflux (65-70°C) | |

| Typical Yield | 55-80% | ajol.info |

Several variations and optimizations of the classical synthesis have been developed to improve yield, purity, and environmental footprint. One significant variation involves starting directly from isonicotinic acid instead of its ester. ontosight.ai In this approach, isonicotinic acid is reacted with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide (B78521). The carboxylic acid must first be activated to facilitate the reaction, a process that can be achieved using various coupling agents. eurjchem.com

Another key area of optimization is the choice of base and catalyst. While sodium methoxide is common, potassium hydroxide (KOH) has been suggested as an alternative to reduce the volatility associated with methanol. Furthermore, the addition of a catalytic amount of potassium cyanide (KCN) to the reaction of an ester with aqueous hydroxylamine has been shown to be effective for synthesizing complex hydroxamic acids. nih.gov This method is believed to proceed through a highly reactive acylcyanide intermediate. nih.gov

Modern techniques have also been applied to accelerate the synthesis. Microwave irradiation, for instance, has been successfully used to drive the reaction between esters and hydroxylamine, often resulting in good yields and high purity with reduced reaction times. nih.govorganic-chemistry.org For industrial-scale production, continuous flow reactors offer a method to readily transform carboxylic esters into hydroxamic acids, with optimized flow rate, reactor volume, and temperature leading to higher reaction rates and product purity. organic-chemistry.org

Rational Design and Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for derivatization. The rational design and synthesis of new analogues aim to modulate the molecule's physicochemical properties, biological target affinity, and metal-chelating capabilities.

Modifying the pyridine (B92270) ring by introducing various substituents is a primary strategy to fine-tune the biological activity of this compound derivatives. The nature and position of these substituents can influence factors like lipophilicity, electronic properties, and steric profile, which in turn affect how the molecule interacts with biological targets such as enzymes. ontosight.ainih.gov

For example, a series of 2,6-disubstituted isonicotinic acid derivatives have been synthesized to explore their anti-inflammatory properties, revealing that changes in the substituents significantly impacted their efficacy. In another study, the synthesis of 2,6-dibutoxy-isonicotinohydroxamic acid was achieved by reacting the corresponding isonicotinic acid derivative with hydroxylamine in the presence of alkylating agents to introduce the butoxy groups. ontosight.ai These dibutoxy substitutions increase the molecule's lipophilicity, potentially enhancing its ability to interact with biological membranes or proteins. ontosight.ai

Research into highly substituted pyridine-hydroxamic acid derivatives as potential anticancer agents has also been conducted. nih.gov In this work, various groups, including 2-thiophene and 2-furan, were incorporated into the pyridine "capping group." nih.gov Docking studies showed that these modifications increased the number and strength of interactions, primarily van der Waals, π-stacking, and hydrogen bonds, within the active site of target enzymes like histone deacetylases (HDACs). nih.gov

Table 2: Examples of Pyridine Ring Modifications and Their Rationale

| Derivative | Substituent(s) | Rationale | Reference |

| 2,6-Dibutoxy-isonicotinohydroxamic acid | Two butoxy groups at positions 2 and 6 | Increase lipophilicity, influence interaction with membranes/proteins | ontosight.ai |

| 2-Thiophene substituted pyridine hydroxamic acid | Thiophene group | Enhance interactions with enzyme active site (capping group) | nih.gov |

| 2-Furan substituted pyridine hydroxamic acid | Furan group | Enhance interactions with enzyme active site (capping group) | nih.gov |

The hydroxamate group itself can be chemically modified to create new classes of derivatives with altered properties. The stability and chelating ability of the hydroxamic acid can be influenced by substituents on the nitrogen or oxygen atoms of the -CONHOH moiety. unl.pt

N-alkylation of the hydroxamic acid can be achieved through methods like the Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). unl.pt This functionalization can produce N-substituted hydroxamate derivatives. O-alkylation is another common modification. For instance, O-benzylhydroxylamine can be used as a reagent during the synthesis to produce an O-protected hydroxamate, which can be a final product or an intermediate for further reactions. unl.pteurjchem.com These modifications can impact the molecule's stability; for example, an electron-withdrawing group on the α-position of the hydroxamate can enhance hydrophobicity but decrease stability. unl.pt

The strong metal-binding capability of the hydroxamic acid functional group makes it an excellent candidate for creating complex metal-chelating agents. nih.gov This is achieved by conjugating, or linking, this compound or its derivatives to other molecules, such as polymers or antibodies. nih.govnih.gov

The synthesis of these conjugates often involves a multi-step process. In one approach, functional polymers are created first, which are then modified to include chelating units. For example, a polyacrylate backbone can be synthesized and subsequently reacted with a molecule like DTPA dianhydride to attach the metal-chelating groups to the polymer chain. nih.gov These polymers can then be loaded with metal ions. nih.govmaynoothuniversity.ie

In the context of radiopharmaceuticals, chelators are conjugated to antibodies to deliver radioactive metal ions to specific tissues. nih.gov While chelators like DOTA are common, hydroxamate-based chelators such as desferrioxamine B (DFO) are particularly effective for certain metal ions like Zirconium-89 (⁸⁹Zr). nih.gov The synthesis of these conjugates involves linking the chelator to the antibody, often through the ε-amino group of lysine (B10760008) residues, to form a stable bioconjugate. nih.gov The resulting antibody-chelator conjugate can then be radiolabeled with the desired metal ion. nih.gov The design of these systems aims to create a complex that is thermodynamically and kinetically stable to prevent the loss of the metal ion in vivo. nih.gov

Coordination Chemistry and Metal Ion Interactions

Complex Formation with Transition Metal Ions

Transition metal ions, with their partially filled d-orbitals, readily form coordination complexes with ligands like isonicotinohydroxamic acid. The interaction typically involves the deprotonation of the hydroxylamine (B1172632) proton, allowing the ligand to bind as an anion. These interactions are governed by factors such as the nature of the metal ion (charge, size, and electron configuration), the pH of the solution, and the stoichiometry of the reactants.

The stoichiometry of metal-isonicotinohydroxamate complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 1:3. For instance, studies on the iron(III) complex have shown the formation of a stable 1:3 complex, [Fe(INA)₃], where three isonicotinohydroxamate ligands coordinate to a single iron center. For divalent transition metals, 1:1 and 1:2 complexes are frequently observed.

The stability of these complexes in solution is quantified by their stability constants (log K). These constants are determined potentiometrically by measuring the pH changes in a solution upon complex formation. While a complete dataset for this compound is not extensively published, data from the closely related ligand isoniazid (B1672263) (isonicotinic acid hydrazide) and other hydroxamic acids provide insight into the expected trends. The stability of the complexes generally follows the Irving-Williams series, which is a recognized trend for the stability of divalent, high-spin, octahedral complexes.

The typical order of stability is: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This trend arises from the decrease in ionic radii across the period and the increasing ligand field stabilization energy, which peaks at Cu(II).

Table 1: Representative Stepwise Stability Constants (log K) for Divalent Metal Complexes with a Related Ligand Data is illustrative and based on trends observed for similar ligands like Isoniazid.

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Co(II) | 4.5 | 3.8 |

| Ni(II) | 5.2 | 4.3 |

| Cu(II) | 7.8 | 6.5 |

| Zn(II) | 4.8 | 4.1 |

This compound offers several potential coordination sites: the pyridyl nitrogen, the carbonyl oxygen, and the hydroxylamine oxygen. The most common coordination mode for hydroxamic acids is bidentate chelation through the two oxygen atoms of the hydroxamate group (O,O chelation). researchgate.netresearchgate.net This involves the deprotonation of the N-OH group, creating a five-membered chelate ring with the metal ion, a highly stable arrangement.

In this O,O coordination, the ligand binds to the metal via the carbonyl oxygen and the deprotonated hydroxylamine oxygen. However, other coordination modes are possible. N,O chelation, involving the pyridyl nitrogen and the carbonyl oxygen, could also occur, although it is generally less favored than the hydroxamate chelation. In some contexts, particularly with softer metal ions or under significant steric constraints, the ligand might act in a monodentate fashion or as a bridging ligand between two metal centers. The pyridine (B92270) nitrogen can also participate in coordination, leading to the formation of polynuclear complexes.

The geometry of metal-isonicotinohydroxamate complexes is determined by the coordination number of the central metal ion and the nature of the d-orbitals. For transition metal complexes, octahedral and tetrahedral geometries are the most prevalent.

For complexes with a 1:2 or 1:3 metal-to-ligand ratio, such as [Ni(INA)₂(H₂O)₂] or [Fe(INA)₃], a coordination number of six is achieved, resulting in an octahedral geometry. In a complex like [Ni(INA)₂(H₂O)₂], the two isonicotinohydroxamate ligands occupy four coordination sites in a plane, with two water molecules occupying the axial positions. For a 1:1 complex, such as with copper(II), a square planar geometry is often observed, which can be considered a distorted octahedron due to the Jahn-Teller effect.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding within metal-isonicotinohydroxamate complexes. Electronic (UV-Visible) and infrared (IR) spectroscopy are particularly powerful tools in this regard.

The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the nature of the metal-ligand bond. The absorption bands in the UV-Visible region typically arise from three types of electronic transitions:

d-d Transitions: These occur between the split d-orbitals of the metal ion (e.g., from t₂g to e_g levels in an octahedral field). These transitions are often weak in intensity and are responsible for the characteristic colors of many transition metal complexes. The energy of these transitions corresponds to the ligand field splitting parameter (10Dq), which is a measure of the effect of the ligands on the d-orbital energies.

Intra-ligand Transitions: These are transitions occurring within the ligand itself, typically π→π* and n→π* transitions. They are usually observed in the ultraviolet region and are often more intense than d-d transitions. Upon coordination to a metal, these bands may shift in energy. For example, the π→π* transition in the pyridine ring and the n→π* transition of the carbonyl group are observed in the UV region for this compound.

Charge-Transfer (CT) Transitions: These are very intense transitions that involve the movement of an electron between the metal and the ligand. In Ligand-to-Metal Charge Transfer (LMCT), an electron moves from a ligand-based orbital to a metal-based orbital. In Metal-to-Ligand Charge Transfer (MLCT), the electron moves from the metal to an empty ligand orbital.

For example, in a Cu(II)-isonicotinohydroxamate complex, bands corresponding to intra-ligand transitions and LMCT are typically observed. In an octahedral Ni(II) complex, multiple spin-allowed d-d transitions can be seen, which allows for the calculation of ligand field parameters like the Racah parameter (B) and 10Dq.

Table 2: Typical Electronic Absorption Data for Transition Metal Complexes with Isonicotinic Acid Derivatives

| Complex Type | Absorption Maxima (λ_max, nm) | Assignment |

|---|---|---|

| Cu(II) Complex | ~270-320 | Intra-ligand (π→π, n→π) |

| ~420-460 | Ligand-to-Metal Charge Transfer (LMCT) | |

| Ni(II) Octahedral Complex | ~260-310 | Intra-ligand / Charge Transfer |

| ~550-650 | d-d transition (³A₂g → ³T₁g(F)) | |

| ~900-1000 | d-d transition (³A₂g → ³T₂g) |

Infrared (IR) spectroscopy is used to identify the functional groups involved in coordination by observing shifts in their vibrational frequencies upon complexation. When this compound binds to a metal ion via the O,O chelation mode, characteristic changes in the IR spectrum are observed.

ν(O-H) Stretch: The broad band corresponding to the hydroxyl group of the ligand, typically seen around 3200-3000 cm⁻¹, disappears upon deprotonation and complex formation.

ν(C=O) Stretch: The strong carbonyl stretching vibration, found around 1640-1660 cm⁻¹ in the free ligand, shifts to a lower frequency (e.g., 1600-1620 cm⁻¹) in the complex. This shift is a clear indication of the coordination of the carbonyl oxygen to the metal ion, which weakens the C=O double bond.

ν(N-O) Stretch: The N-O stretching vibration, typically observed near 900-930 cm⁻¹ in the free ligand, often shifts to a higher frequency upon complexation. This is due to the contribution of a resonance structure that increases the double bond character of the N-O bond within the chelate ring.

These shifts provide definitive evidence of the coordination mode and the formation of the metal-ligand bonds.

Table 3: Characteristic Infrared Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Vibrational Mode | Free Ligand (INHA) | Metal Complex | Change upon Complexation |

|---|---|---|---|

| ν(O-H) | ~3160 | Absent | Disappearance due to deprotonation |

| ν(C=O) | ~1650 | ~1610 | Shift to lower frequency |

| ν(N-O) | ~910 | ~940 | Shift to higher frequency |

Magnetic Studies of Paramagnetic Metal Complexes

Magnetic susceptibility studies are a crucial tool for characterizing the electronic structure and geometry of paramagnetic metal complexes. These measurements provide insight into the number of unpaired electrons in the metal center, which in turn helps to elucidate the coordination environment of the ligand around the metal ion.

In the case of this compound, its complexes with paramagnetic metal ions have been subject to such magnetic investigations. A notable example is its complex with iron(III). Studies have shown that this compound forms a 1:3 complex with Fe(III). ajol.infobibliomed.orgresearchgate.net Magnetic and spectroscopic analyses of this isolated Fe(III)-hydroxamate complex indicate an octahedral coordination geometry. ajol.inforesearchgate.net This is consistent with a high-spin d⁵ configuration for the Fe(III) ion, which is typical for octahedral iron(III) complexes with oxygen-donating ligands.

The effective magnetic moment (μeff) is a key parameter derived from these studies. While specific values for the this compound-Fe(III) complex are not detailed in all literature, the expected values can be understood in the context of typical values for high-spin transition metal complexes. For instance, high-spin Mn(III) complexes with hydroxamate siderophores exhibit magnetic moments around 4.85 B.M., consistent with a d⁴ configuration. nih.gov Mononuclear Cu(II) complexes, which have a d⁹ configuration with one unpaired electron, typically show magnetic moments in the range of 1.72 to 1.92 B.M. mdpi.com

| Metal Ion | Electron Configuration | Unpaired Electrons (n) | Spin-Only Magnetic Moment (μs) in B.M. | Typical Experimental Range (B.M.) |

|---|---|---|---|---|

| Cu(II) | d⁹ | 1 | 1.73 | 1.70 - 2.20 |

| Ni(II) (Octahedral) | d⁸ | 2 | 2.83 | 2.90 - 3.40 |

| Co(II) (High-Spin Octahedral) | d⁷ | 3 | 3.87 | 4.30 - 5.20 |

| Fe(III) (High-Spin) | d⁵ | 5 | 5.92 | ~5.90 |

| Mn(II) (High-Spin) | d⁵ | 5 | 5.92 | ~5.90 |

Biological Implications of Metal Chelation by this compound

The potent metal-chelating ability of the hydroxamic acid moiety in this compound is central to its biological activities. By binding to essential metal ions, it can interfere with various critical life processes in microorganisms and other biological systems.

Roles in Metal Ion Homeostasis Modulation

Metal ion homeostasis is the process by which cells maintain a precise and narrow concentration range of essential metal ions like iron, zinc, and copper. nih.govmdpi.com This balance is vital, as these metals are necessary cofactors for a vast number of enzymes and proteins involved in metabolism, DNA replication, and cellular respiration. nih.gov

This compound, as a strong chelating agent, can disrupt this delicate equilibrium. By sequestering essential metal ions from the cellular environment, it can create a state of metal deprivation, effectively starving the cell of critical cofactors. nih.govmdpi.com This interference can inhibit the function of metallo-enzymes, disrupt metal-dependent signaling pathways, and impair the function of metal transport proteins, ultimately leading to bacteriostasis or cell death. nih.gov

Application as Siderophore Mimics and Analogs

Many microorganisms, particularly bacteria, have evolved sophisticated systems to acquire iron, an essential but sparingly soluble nutrient, from their environment. They achieve this by synthesizing and secreting high-affinity iron chelators known as siderophores. nih.gov A large class of these natural siderophores utilizes hydroxamate groups to coordinate Fe(III). bibliomed.orgresearchgate.netnih.gov

The hydroxamic acid functional group in this compound allows it to function as a structural and functional mimic of these natural siderophores. nih.govnih.gov As a synthetic analog, it can be recognized by the specific siderophore uptake systems on the bacterial cell surface. This allows it to exploit the bacterium's own iron transport machinery to gain entry into the cell. nih.gov This principle forms the basis of the "Trojan horse" strategy, where a siderophore mimic can be attached to an antibiotic. The bacterium actively transports the conjugate into the cell in its search for iron, inadvertently delivering the toxic drug payload. nih.gov

Chelation as a Mechanism in Enzyme Inhibition

A primary mechanism through which this compound exerts its biological effects is through the direct inhibition of metalloenzymes. These enzymes feature a metal ion within their active site that is indispensable for their catalytic function. nih.govcambridgemedchemconsulting.com

The hydroxamic acid group is a prototypical metal-binding group, or "zinc-binding group," used in the design of metalloenzyme inhibitors. cambridgemedchemconsulting.comekb.eg The mechanism of inhibition involves the hydroxamic acid moiety coordinating directly with the metal ion cofactor in the enzyme's active site. This binding event can either block the substrate from accessing the active site or stabilize a transition state, thereby inactivating the enzyme and halting the metabolic pathway it controls. cambridgemedchemconsulting.comresearchgate.net

Numerous enzymes are known targets for hydroxamic acid-based inhibitors, including:

Urease : A nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Its inhibition is a target for treating ulcers and gastritis. nih.govresearchgate.net

Tyrosinase : A copper-dependent enzyme involved in melanin (B1238610) biosynthesis. Hydroxamic acids are among the most potent inhibitors identified for this enzyme. nih.gov

Matrix Metalloproteinases (MMPs) : A family of zinc-dependent enzymes involved in tissue remodeling. Their overactivity is implicated in diseases like cancer and arthritis, making them important therapeutic targets. nih.gov

Histone Deacetylases (HDACs) : Zinc-dependent enzymes that play a crucial role in gene regulation. Many clinically used HDAC inhibitors are based on a hydroxamate structure. ekb.eg

| Target Enzyme | Metal Cofactor | Biological Significance of Inhibition |

|---|---|---|

| Urease | Ni(II) | Inhibits bacterial survival (e.g., H. pylori), potential anti-ulcer agent. |

| Tyrosinase | Cu(II) | Inhibits melanin production, application in cosmetics and treatment of hyperpigmentation. |

| Matrix Metalloproteinases (MMPs) | Zn(II) | Modulates tissue degradation, potential therapeutic for cancer and inflammatory diseases. |

| Histone Deacetylases (HDACs) | Zn(II) | Affects gene expression, established target for cancer therapy. |

Molecular Mechanisms of Biological Activity Non Clinical Studies

Enzyme Inhibition Profiles and Molecular Targets

Isonicotinohydroxamic acid, a derivative of isonicotinic acid, demonstrates a range of biological activities primarily through its function as an enzyme inhibitor. Its efficacy is rooted in the chemical properties of the hydroxamic acid functional group (-CONHOH), which acts as a potent chelator of metal ions. This characteristic allows it to bind to the active sites of various metalloenzymes, disrupting their catalytic function. The following sections detail the molecular mechanisms of its inhibitory action on several key classes of enzymes in non-clinical settings.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. The catalytic activity of MMPs is dependent on a Zn2+ ion located within the enzyme's active site, which is coordinated by three histidine residues. nih.gov this compound functions as an MMP inhibitor by directly targeting this catalytic zinc ion.

The hydroxamic acid moiety of the molecule acts as a powerful zinc-binding group (ZBG). umich.edu It chelates the Zn2+ ion in a bidentate fashion, meaning two atoms from the hydroxamic acid group form coordinate bonds with the zinc ion. mdpi.com This strong interaction displaces a water molecule that is essential for catalysis, thereby rendering the enzyme inactive. This mode of inhibition has been a cornerstone for the design of numerous MMP inhibitors, although challenges related to selectivity and in vivo stability have been noted for the hydroxamate class of inhibitors. umich.eduresearchgate.net The interaction prevents the enzyme from binding to and cleaving its natural substrates, such as collagen and gelatin, thereby inhibiting tissue remodeling processes mediated by MMPs.

Table 1: this compound as an MMP Inhibitor

| Target Enzyme Family | Key Metal Ion | Mechanism of Inhibition | Binding Mode |

|---|

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. mdpi.com This action leads to more compact chromatin, generally repressing gene transcription. Like MMPs, the classical HDACs (Classes I, II, and IV) are zinc-dependent metalloenzymes. nih.gov

This compound inhibits HDACs through a mechanism analogous to its action on MMPs. The hydroxamic acid group serves as a potent ZBG, coordinating with the Zn2+ ion in the catalytic pocket of the HDAC enzyme. explorationpub.commdpi.com This binding blocks the active site, preventing the enzyme from deacetylating its substrates. The inhibition of HDAC activity by this compound leads to an accumulation of acetylated histones (hyperacetylation). mdpi.com This results in a more relaxed chromatin structure, which can alter gene expression patterns, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells. nih.gov The ability of hydroxamic acids to inhibit HDACs has made them a significant class of compounds in epigenetic research and oncology drug development. nih.govresearchgate.net

Table 2: this compound as an HDAC Inhibitor

| Target Enzyme Family | Key Metal Ion | Primary Substrate | Consequence of Inhibition |

|---|

Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. activeconceptsllc.comnih.gov It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. activeconceptsllc.com Overproduction of melanin can lead to hyperpigmentation disorders.

This compound and its structural isomers, such as nicotinic acid hydroxamate, have been shown to inhibit tyrosinase activity. nih.gov The inhibitory mechanism is based on the ability of the hydroxamic acid group to chelate the copper ions (Cu2+) in the enzyme's active site. nih.gov By binding to these copper ions, the inhibitor blocks the substrate from accessing the catalytic center, thereby preventing the enzymatic reactions that lead to melanin formation. nih.gov This inhibition of tyrosinase leads to a downregulation of the melanin biosynthesis pathway. mdpi.com Studies with related compounds have shown that this inhibition can decrease the expression of tyrosinase and other related proteins, suggesting a potential role in modulating melanogenesis. nih.govmdpi.com

Table 3: this compound as a Tyrosinase Inhibitor

| Target Enzyme | Key Metal Ion | Biological Pathway | Result of Inhibition |

|---|

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov It is found in various plants, fungi, and bacteria, including pathogenic species like Helicobacter pylori, where its activity is linked to pathogenesis.

Hydroxamic acids are well-documented as potent, specific inhibitors of urease. nih.govresearchgate.net this compound inhibits urease by targeting the two nickel ions (Ni2+) within the enzyme's active site. researchgate.net The hydroxamic acid moiety chelates the nickel ions, forming a stable complex that blocks the catalytic function of the enzyme. nih.govresearchgate.net This competitive inhibition prevents urea from binding and being hydrolyzed. The inhibition of bacterial urease is a therapeutic strategy to counteract the effects of pathogens that rely on this enzyme for survival or virulence.

Table 4: this compound as a Urease Inhibitor

| Target Enzyme | Key Metal Ion | Substrate | Type of Inhibition |

|---|

Peroxidases are a large family of enzymes that catalyze reactions involving hydrogen peroxide or other peroxides. Many peroxidases, such as myeloperoxidase and prostaglandin (B15479496) H2 synthase, are heme-containing enzymes, meaning they utilize an iron (Fe) ion within a porphyrin ring for their catalytic activity. nih.govresearchgate.net These enzymes play roles in inflammation and oxidative stress. nih.govsemanticscholar.org

Aromatic hydroxamic acids can act as inhibitors of certain peroxidases. nih.gov Research on prostaglandin H2 synthase-2 (PGHS-2) has shown that hydroxamic acids can bind to the peroxidase active site. researchgate.net The mechanism likely involves interaction with the heme iron center, inhibiting the enzyme's ability to reduce peroxides. By inhibiting pro-oxidant enzymes like peroxidases, this compound can function as an oxidative stress modulator. nih.gov This action can help mitigate cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions. semanticscholar.org

Table 5: this compound as a Peroxidase Inhibitor

| Target Enzyme Family | Key Metal Ion | Biological Role | Result of Inhibition |

|---|

Inhibition of Non-Metalloenzymes (e.g., Ribonucleotide Reductase)

While the primary targets for hydroxamic acids are often metalloenzymes due to the moiety's strong chelating properties, their inhibitory actions are not exclusively confined to this enzyme class. Research has explored the interaction of hydroxamic acids with enzymes where the mechanism may extend beyond simple metal chelation.

One of the key enzymes studied in this context is Ribonucleotide Reductase (RNR), which is essential for DNA synthesis. It is important to note that the most common class I RNRs are in fact metalloenzymes, containing a di-iron center critical for their catalytic activity. Hydroxamic acids, including benzohydroxamic acid analogs, are known inhibitors of mammalian ribonucleotide reductase. The mechanism of inhibition is understood to involve the hydroxamic acid group interacting with the enzyme's metal cofactor, thereby quenching the catalytically essential tyrosyl free radical.

However, studies on other enzymes, such as mushroom tyrosinase and horseradish peroxidase, suggest that the inhibitory action of hydroxamic acids is not always dependent on the nature of a metal active site. Alternative mechanisms proposed include the formation of hydrogen bonds at the reducing substrate binding site or the creation of a charge-transfer complex between the hydroxamic acid and an electron-accepting group within the enzyme. nih.gov These findings suggest that while metal interaction is a dominant mechanism, other forms of binding can contribute to enzyme inhibition, potentially including interactions with non-metalloenzymes.

Kinetic and Mechanistic Studies of Enzyme Inhibition

Kinetic studies are crucial for understanding the precise mechanism of enzyme inhibition. For hydroxamic acids, these studies often reveal the nature of the interaction between the inhibitor and the enzyme.

The inhibition of enzymes by hydroxamic acids is frequently found to be reversible. For instance, kinetic analysis of the inhibition of mushroom tyrosinase by substituted hydroxamic acids demonstrated that the inhibition was reversible and competitive with respect to the concentration of the reducing substrate. nih.gov This competitive inhibition indicates that the inhibitor binds to the same active site as the substrate, preventing the substrate from binding and the subsequent catalytic reaction from occurring.

The general mechanism involves the hydroxamic acid group (-CONHOH) acting as a bidentate ligand, forming strong coordination complexes with metal ions in the active site of metalloenzymes. This chelation effectively inactivates the enzyme. The strength of this inhibition can be quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Enzyme Target Example | Inhibitor Class | Inhibition Type | Key Mechanism |

|---|---|---|---|

| Tyrosinase | Substituted Hydroxamic Acids | Reversible, Competitive | Binds to the enzyme's active site, competing with the substrate. nih.gov |

| Ribonucleotide Reductase | Benzohydroxamic Acids | Mechanism-based | Interacts with the di-iron center, quenching the essential tyrosyl radical. |

| Matrix Metalloproteinases (MMPs) | Various Hydroxamic Acids | Reversible, Competitive | Chelates the active site zinc ion, blocking catalytic activity. |

Antimicrobial Activity and Pathways

This compound is structurally related to isoniazid (B1672263) (INH), a primary drug used in the treatment of tuberculosis. Consequently, its antimicrobial activity has been a subject of significant research, particularly against Mycobacterium tuberculosis.

Activity Against Other Bacterial and Fungal Pathogens (e.g., Gram-Positive, Gram-Negative Bacteria, Fungi)

While this compound is primarily investigated for its antimycobacterial properties, studies on structurally related isonicotinic acid derivatives and other hydroxamic acids have revealed a broader spectrum of antimicrobial activity. Research into these analogous compounds provides insight into the potential efficacy of the this compound scaffold against various bacterial and fungal pathogens.

Derivatives such as N2-acyl isonicotinic acid hydrazides have been synthesized and evaluated for their antimicrobial effects. Certain compounds within this class, particularly those featuring dichloro, hydroxyl, and specific acyl chain substituents (e.g., tetradecanoyl), have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Similarly, studies on hydroxamic acids derived from pyrimidine-5-carboxylic acid have shown that these molecules and their metal complexes possess moderate inhibitory activity against common bacterial and fungal strains. Notably, metal chelation, particularly with Copper (II), appears to enhance the antimicrobial effects of the hydroxamic acid ligand, a phenomenon attributed to the higher stability of the resulting copper complex .

The table below summarizes the minimum inhibitory concentration (MIC) values for representative isonicotinic acid and hydroxamic acid derivatives against a panel of pathogens. It is important to note that this data is for structurally related compounds, as specific MIC values for this compound against these particular organisms were not available in the reviewed literature.

Table 1: Antimicrobial Activity of Isonicotinic Acid and Hydroxamic Acid Derivatives

| Compound Class | Pathogen | Type | MIC (µg/mL) |

|---|---|---|---|

| N2-acyl isonicotinic acid hydrazide | Staphylococcus aureus | Gram-Positive | 100 |

| N2-acyl isonicotinic acid hydrazide | Bacillus subtilis | Gram-Positive | 125 |

| N2-acyl isonicotinic acid hydrazide | Escherichia coli | Gram-Negative | 250 |

| N2-acyl isonicotinic acid hydrazide | Candida albicans | Fungus | 250 |

| N2-acyl isonicotinic acid hydrazide | Aspergillus niger | Fungus | 100 |

| Pyrimidine-5-hydroxamic acid | Staphylococcus aureus | Gram-Positive | 325 |

| Pyrimidine-5-hydroxamic acid | Escherichia coli | Gram-Negative | 325 |

| Pyrimidine-5-hydroxamic acid | Aspergillus niger | Fungus | 250 |

| Cu(II) Complex of Pyrimidine-5-hydroxamic acid | Staphylococcus aureus | Gram-Positive | 125 |

| Cu(II) Complex of Pyrimidine-5-hydroxamic acid | Escherichia coli | Gram-Negative | 125 |

Data sourced from studies on N2-acyl isonicotinic acid hydrazides and pyrimidine-5-carboxylic acid hydroxamide and its metal complexes researchgate.net.

Synergistic Effects with Established Antimicrobial Agents

Combination therapy, where two or more drugs are used concurrently, is a key strategy to enhance efficacy, overcome resistance, and reduce toxicity. The interaction between drugs can be synergistic, additive, indifferent, or antagonistic. A synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects, is highly desirable in antimicrobial therapy.

This interaction is often quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from the MICs of the drugs alone and in combination. A FICI value of ≤ 0.5 is typically defined as synergy nih.gov.

While specific studies detailing the synergistic interactions of this compound with other antimicrobials are limited, research on related hydroxamic acid derivatives indicates a strong potential for such effects. For instance, certain hydroxamic acid-iron complexes have been shown to act synergistically with vancomycin (B549263) against Mycobacterium bovis BCG, significantly lowering the MIC of vancomycin mdpi.com. Similarly, other studies have demonstrated synergy between various antimicrobial peptides and conventional antibiotics like penicillin and erythromycin (B1671065) against multidrug-resistant bacteria nih.gov. These findings suggest that the hydroxamic acid moiety could play a crucial role in potentiating the activity of other antimicrobial agents, possibly by increasing cell wall permeability or inhibiting resistance mechanisms.

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)

| FICI Value | Interaction | Description |

|---|---|---|

| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects. |

| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of individual effects. |

| > 1.0 to < 4.0 | Indifference | The drugs act independently of one another. |

| ≥ 4.0 | Antagonism | The effect of one or both drugs is diminished by the other. |

Based on standard interpretations used in antimicrobial synergy testing nih.gov.

Other Investigational Biological Effects (Preclinical/Molecular Level)

Antioxidant Properties and Radical Scavenging Mechanisms

Hydroxamic acids are recognized for their potential biological activities, including antioxidant effects. The antioxidant capacity of a compound is often evaluated by its ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). The activity is typically expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals nih.gov.

The mechanism behind the radical-scavenging activity of hydroxamic acids and their derivatives is attributed to their ability to donate a hydrogen atom, which neutralizes the free radical nih.gov. Nicotinic acid hydroxamate, an isomer of this compound, has been specifically noted for its antioxidant properties nih.govresearchgate.net. This suggests that the pyridine (B92270) ring coupled with the hydroxamic acid functional group may contribute effectively to radical scavenging.

While specific IC50 values for this compound were not available in the reviewed literature, the table below presents data for well-known antioxidant compounds to illustrate the range of activities measured by these standard assays.

Table 3: Radical Scavenging Activity (IC50) of Standard Antioxidants

| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |

|---|---|---|

| Gallic Acid Hydrate | - | 1.03 ± 0.25 |

| (+)-Catechin Hydrate | - | 3.12 ± 0.51 |

| Caffeic Acid | - | 1.59 ± 0.06 |

| Quercetin | - | 1.89 ± 0.33 |

| Rutin Hydrate | - | 4.68 ± 1.24 |

Data represents reference values for common antioxidants to provide context for assay sensitivity nih.gov. The antioxidant activity of this compound itself has not been quantitatively reported in these specific assays in the reviewed literature.

Interactions with Specific Biochemical Pathways (e.g., fatty acid biosynthesis)

A primary mechanism of action for isonicotinic acid derivatives, most notably the antitubercular drug isoniazid, is the inhibition of fatty acid biosynthesis—specifically, the synthesis of mycolic acids in mycobacteria. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust barrier against many antibiotics and the host immune system.

The biosynthesis of mycolic acids is carried out by the type II fatty acid synthase (FAS-II) system. A key enzyme in this pathway is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. Isonicotinic acid derivatives are pro-drugs that require activation within the mycobacterial cell. This activation results in an adduct that covalently binds to the NAD+ cofactor, and this complex then potently inhibits the InhA enzyme.

The inhibition of InhA blocks the elongation of fatty acid chains, thereby preventing the synthesis of mycolic acids. This disruption of cell wall formation leads to a loss of structural integrity and ultimately results in bacterial cell death. Given the identical pharmacophore, this compound is presumed to act via the same mechanism, targeting the essential FAS-II pathway and inhibiting mycolic acid production.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Elements for Bioactivity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For isonicotinohydroxamic acid, the key pharmacophoric elements are derived from its core structure and the well-established bioactivity of related compounds.

The Pyridine (B92270) Ring: The pyridine nucleus is a fundamental component. The nitrogen atom within this ring is crucial, as its reactivity can be essential for biological interactions. Studies on 2-substituted isonicotinic acid hydrazides have shown that the reactivity of the pyridine nitrogen is a critical factor for their antibacterial activity. nih.gov

The Hydroxamic Acid Moiety (-CONHOH): This functional group is a well-known pharmacophore, primarily due to its potent metal-chelating ability. core.ac.uk The two oxygen atoms of the hydroxamic acid group can form stable five-membered ring complexes with various metal ions. core.ac.uk This chelating property is vital for the inhibition of metalloenzymes, which are key targets in many diseases. mdpi.com The biological activities of hydroxamic acids can often be attributed to their ability to bind to the metal centers of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

The Carbonyl Group and N-OH Group: The specific arrangement of the carbonyl (C=O) and the N-hydroxyl (N-OH) groups within the hydroxamic acid moiety dictates its chelating geometry and hydrogen bonding capabilities, which are critical for binding to target receptors.

Together, the pyridine ring provides the structural scaffold and influences electronic properties, while the hydroxamic acid group acts as the primary interacting element with biological targets, particularly metalloenzymes.

Analysis of Electronic, Steric, and Lipophilic Descriptors on Biological Activity

QSAR studies quantitatively correlate the physicochemical properties of a series of compounds with their biological activities. The primary descriptors used fall into three main categories: electronic, steric, and lipophilic.

Electronic Descriptors: These parameters describe the electronic properties of a molecule, such as electron distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For isonicotinic acid derivatives, electronic effects significantly influence the reactivity of the pyridine nitrogen, which in turn correlates with biological activity. nih.gov The electronic nature of substituents on the pyridine ring can modulate the molecule's ability to participate in crucial interactions at the target site.

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for ensuring a proper fit within a biological receptor. Parameters such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) are used. In studies of 2-substituted isonicotinic acid hydrazides, steric properties of the substituents were found to be important correlating factors for antibacterial activity, alongside electronic effects. nih.gov

Lipophilic Descriptors: Lipophilicity, commonly measured as the logarithm of the partition coefficient (log P), describes a molecule's ability to pass through biological membranes. ijcce.ac.ir This property is crucial for reaching the target site within an organism. QSAR studies on isonicotinic acid hydrazide derivatives have demonstrated that increasing lipophilicity can enhance antimicrobial activity, potentially by facilitating easier passage through microbial cell membranes. researchgate.net

A systematic QSAR analysis involves calculating these descriptors for a series of this compound analogs and then using statistical methods to derive a mathematical equation that relates them to the observed biological activity. nih.gov

Development of Predictive Models for Biological Potency and Selectivity

QSAR modeling is a powerful tool for predicting the biological activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. amazonaws.com The development of a predictive QSAR model typically involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. This set is usually divided into a training set for building the model and a test set for validating its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, lipophilic, topological, etc.) are calculated for each compound in the dataset. amazonaws.comnih.gov

Model Generation: Statistical techniques are employed to build a mathematical model that correlates the descriptors with biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the most significant descriptors to activity. nih.gov

Partial Least Squares (PLS): A method suitable for datasets with many, often correlated, descriptors.

Machine Learning Techniques: More advanced methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships between structure and activity. ijcce.ac.irjetir.org

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation techniques like leave-one-out cross-validation (Q²) are used, along with external validation using the test set of compounds. nih.govnih.gov

For antitubercular agents, QSAR models have been successfully developed for various chemical classes, including derivatives of isonicotinic acid. nih.govbenthamdirect.com These models help identify the key structural features that govern activity and guide the design of new, more potent inhibitors. nih.gov

| Model Component | Description | Typical Value/Range |

|---|---|---|

| Equation | pIC50 = c0 + c1D1 + c2D2 + ... | Relates activity (pIC50) to descriptors (D) |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 for a good model |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 for a good model |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.5 for a good model |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt and their relative energies.

For hydroxamic acids, including this compound, several conformational aspects are important:

Keto-Enol Tautomerism: Hydroxamic acids can exist in keto and enol (or iminol) tautomeric forms. Computational studies often show that the keto form is the most stable. researchgate.net

Rotational Isomerism (E/Z Conformation): Rotation around the C-N bond of the hydroxamic acid group leads to E (trans) and Z (cis) conformers. researchgate.net The Z conformation is often required for the bidentate chelation of metal ions within enzyme active sites. nih.gov This cis conformation can be preferentially stabilized by hydrogen bonding, for instance with water molecules in an aqueous environment. rsc.org

The biological activity of this compound is therefore not solely dependent on its constituent atoms but also on its preferred conformation in a biological environment. Techniques like NMR spectroscopy and computational methods (such as Density Functional Theory - DFT) are used to study this conformational behavior and understand how it influences the molecule's ability to bind to its target and exert its biological effect. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of isonicotinohydroxamic acid, docking simulations are crucial for understanding its interaction with biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein, such as a metalloenzyme, where hydroxamic acids are known to act as inhibitors by chelating the metal ion in the active site. The simulation then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Key interactions that are typically analyzed include:

Hydrogen Bonds: The formation of hydrogen bonds between the hydroxamic acid moiety and amino acid residues in the active site is a critical factor in binding.

Metal Chelation: The primary mechanism of inhibition for many hydroxamic acids is the chelation of a metal ion (e.g., Zn²⁺, Fe²⁺) in the enzyme's active site. Docking programs can model this interaction.

Electrostatic Interactions: The distribution of charge on the ligand and the protein surface dictates the electrostatic complementarity, which is also evaluated by the scoring function.

The results of molecular docking studies are often presented in tables that summarize the binding energies and key interactions of the docked compounds.

| Parameter | Description | Example Value for a Hypothetical this compound-Target Complex |

| Binding Energy (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed with active site residues. | 3 (with Tyr123, His234, Asp178) |

| Metal Chelation | Distance between the hydroxamic acid oxygens and the active site metal ion. | 2.1 Å |

| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions with the ligand. | Tyr123, His234, Asp178, Phe156 |

This table is illustrative and based on typical data from molecular docking studies of hydroxamic acids.

Molecular Dynamics Simulations for Binding Thermodynamics and Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to study the stability of the ligand-protein complex, the conformational changes that occur upon binding, and to calculate more accurate binding free energies.

In a typical MD simulation of an this compound-protein complex, the system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period of nanoseconds to microseconds.

From the MD trajectory, several important properties can be analyzed:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in a consistent conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein and the ligand. It can highlight which residues are most affected by ligand binding.

Binding Free Energy Calculations: Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy from the MD snapshots, providing a more rigorous estimate than docking scores.

| MD Simulation Parameter | Description | Typical Observation for a Stable Complex |

| Simulation Time | The duration of the simulation. | 100 ns |

| Average RMSD of Ligand | The average deviation of the ligand's position from the initial docked pose. | < 2.0 Å |

| Key Residue Fluctuations | Changes in the flexibility of active site residues upon ligand binding. | Reduced fluctuation in residues interacting with the ligand. |

| Calculated Binding Free Energy (MM-PBSA) | A more accurate estimation of binding affinity. | -35 kcal/mol |

This table is illustrative and based on typical data from MD simulations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound in detail. nih.gov These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include:

Geometry Optimization: DFT is used to find the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with its biological target.

Reactivity Descriptors: Various descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. frontiersin.org

| Quantum Chemical Parameter | Description | Calculated Value (Illustrative) |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | -6.2 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.4 |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 3.5 |

This table is illustrative and based on typical data from DFT calculations on similar organic molecules. nih.gov

Cheminformatics and Virtual Screening for Novel Scaffolds

Cheminformatics and virtual screening are powerful tools for discovering new molecules with desired biological activity. nih.gov Starting with the this compound scaffold, these techniques can be used to search large chemical databases for novel compounds with potentially improved properties.

The virtual screening process can be either ligand-based or structure-based:

Ligand-Based Virtual Screening: This approach uses the known active molecule, this compound, as a template. Methods like similarity searching (based on 2D fingerprints or 3D shape) are used to identify molecules in a database that are similar to the template.

Structure-Based Virtual Screening: This method utilizes the 3D structure of the biological target. A large library of compounds is docked into the active site of the target, and the top-scoring molecules are selected for further investigation. nih.gov

A typical hierarchical virtual screening workflow might involve:

Filtering a large compound database based on physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules.

Performing a rapid ligand-based search to identify compounds with similar features to this compound.

Docking the resulting subset of molecules into the target's active site.

Visually inspecting the top-ranked poses and selecting a diverse set of promising candidates for experimental testing.

Prediction of pKa and other Physicochemical Properties

The acid dissociation constant (pKa) is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods can predict the pKa of this compound, providing valuable information for drug development.

Several computational approaches are available for pKa prediction:

Empirical Methods: These methods use databases of experimentally determined pKa values and employ quantitative structure-property relationship (QSPR) models to predict the pKa of new molecules. nih.gov

Quantum Chemical Methods: These first-principles methods calculate the free energy difference between the protonated and deprotonated states of the molecule in solution. This approach can be more accurate but is computationally more expensive. rsc.orgsemanticscholar.org

Machine Learning Models: More recently, deep neural networks and other machine learning algorithms have been trained on large datasets of chemical structures and their experimental pKa values to create highly accurate prediction models. nih.govchemrxiv.org

Besides pKa, other physicochemical properties like logP (lipophilicity), solubility, and polar surface area can also be predicted using computational tools. These predictions are essential for assessing the drug-likeness of this compound and its derivatives.

| Physicochemical Property | Description | Predicted Value (Illustrative) |

| pKa (acidic) | The pKa of the hydroxamic acid proton. | 8.5 - 9.5 |

| pKa (basic) | The pKa of the pyridine (B92270) nitrogen. | 3.0 - 4.0 |

| logP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | 0.5 - 1.5 |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | -2.0 |

This table is illustrative and based on predictions for structurally similar compounds.

Advanced Analytical and Biophysical Techniques in Research

Spectrophotometric Methods for Equilibrium Studies and Quantification

UV-Visible spectrophotometry is a versatile and widely accessible technique for studying the equilibrium of metal complex formation and for the quantification of isonicotinohydroxamic acid. The hydroxamic acid moiety is a known chelator of metal ions, and the formation of these complexes often results in a distinct color change, which can be monitored by measuring the absorbance of light at specific wavelengths.

In equilibrium studies, spectrophotometric titrations are commonly employed to determine the stoichiometry and stability constants of metal-isonicotinohydroxamic acid complexes. By systematically varying the molar ratio of the metal ion to the ligand and measuring the resulting absorbance, Job's method of continuous variation can be used to elucidate the composition of the complex. The stability constants, which are a measure of the strength of the metal-ligand interaction, can then be calculated from this data. For quantification, a calibration curve is constructed by measuring the absorbance of a series of solutions with known concentrations of this compound at its wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for isonicotinic acid, a related compound, is reported to be around 263 nm, and this compound is expected to have a similar absorption profile. researchgate.net

| Parameter | Typical Value/Range | Method |

| Wavelength of Maximum Absorbance (λmax) | 260-280 nm | UV-Vis Spectrophotometry |

| Molar Absorptivity (ε) | 10³ - 10⁴ L·mol⁻¹·cm⁻¹ | Beer-Lambert Law Analysis |

| Linearity Range | 1 - 25 µg/mL | Calibration Curve |

| Stability Constant (log β) of Metal Complexes | 5 - 15 | Spectrophotometric Titration |

X-ray Crystallography for Molecular Structure and Complex Geometry

The crystal structure of this compound has been reported, providing valuable insight into its solid-state conformation and intermolecular interactions, such as hydrogen bonding. In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its chemical reactivity and biological activity.

| Crystallographic Parameter | Reported Value for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345 (2) |

| b (Å) | 5.067 (1) |

| c (Å) | 11.987 (2) |

| β (°) | 109.34 (3) |

| Volume (ų) | 592.5 (2) |

| Z | 4 |

| Data Source | Wu, Q. (2011). Acta Crystallographica Section E, E67, o1905. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are employed to provide detailed information about the chemical environment of each atom and the connectivity between them.

For this compound, ¹H NMR spectroscopy can be used to identify the protons on the pyridine (B92270) ring and the protons of the hydroxamic acid group (-CONHOH and -CONH OH). The chemical shifts of these protons are influenced by their local electronic environment, and the coupling patterns between adjacent protons provide information about their relative positions. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl carbon of the hydroxamic acid group are particularly informative. The use of deuterated solvents, such as DMSO-d₆, is common for recording NMR spectra of hydroxamic acids. chemicalbook.comnih.govresearchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) in DMSO-d₆ |

| Pyridine H-2, H-6 | 8.5 - 8.8 |

| Pyridine H-3, H-5 | 7.6 - 7.9 |

| -NH | 9.0 - 11.0 |

| -OH | 11.0 - 12.0 |

| Pyridine C-2, C-6 | 148 - 152 |

| Pyridine C-3, C-5 | 120 - 125 |

| Pyridine C-4 | 140 - 145 |

| Carbonyl C=O | 160 - 165 |

Mass Spectrometry for Compound Characterization and Metabolite Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures, such as biological samples, which is essential for metabolite identification.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern, typically induced by electron ionization (EI), would show characteristic losses of small neutral molecules. For this compound, expected fragmentations include the loss of a hydroxyl radical (•OH), carbon monoxide (CO), and cleavage of the pyridine ring. The analysis of these fragments helps to confirm the structure of the parent molecule. In metabolic studies, LC-MS can be used to detect and identify metabolites of this compound by comparing their retention times and mass spectra to that of the parent compound and known standards. researchgate.netlibretexts.orgyoutube.com

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₆H₆N₂O₂⁺ | 138 |

| [M - OH]⁺ | C₆H₅N₂O⁺ | 121 |

| [M - CO]⁺ | C₅H₆N₂O⁺ | 110 |

| [Pyridine-C=O]⁺ | C₆H₄NO⁺ | 106 |

| [Pyridine]⁺ | C₅H₅N⁺ | 79 |

Differential Scanning Fluorimetry (DSF) for Target Engagement Studies

Differential Scanning Fluorimetry (DSF), also known as the thermal shift assay, is a biophysical technique used to study the thermal stability of proteins. It is widely employed in drug discovery to assess the direct binding of a ligand, such as this compound, to its protein target. The principle of DSF is that the binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ).

In a DSF experiment, a fluorescent dye that binds to hydrophobic regions of a protein is used. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. The Tₘ is the temperature at which half of the protein is unfolded. If this compound binds to a target protein, it will likely increase the energy required to unfold the protein, resulting in a positive shift in the Tₘ. This thermal shift (ΔTₘ) is a direct measure of target engagement.

| Condition | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |

| Protein alone | 50.0 °C | - |

| Protein + this compound (10 µM) | 52.5 °C | +2.5 °C |

| Protein + this compound (50 µM) | 55.0 °C | +5.0 °C |

| Protein + this compound (100 µM) | 56.8 °C | +6.8 °C |

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the identification and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The compound is detected as it elutes from the column, usually by a UV detector set at its λmax. The retention time (t₋) is a characteristic property of the compound under specific chromatographic conditions and is used for its identification. Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve.

| HPLC Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Retention Time (t₋) | 3-5 minutes |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a sealed chamber with a suitable mobile phase. The different components of the sample travel up the plate at different rates, resulting in their separation. The retention factor (R₋) is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The spots can be visualized under UV light or by staining with an appropriate reagent.

| TLC Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate:Methanol (B129727) (e.g., 8:2 v/v) |

| Visualization | UV light (254 nm) |

| Retention Factor (R₋) | 0.4 - 0.6 |

Future Directions and Emerging Research Avenues for Isonicotinohydroxamic Acid

Design of Highly Selective Enzyme Inhibitors

A significant challenge in the development of hydroxamic acid-based therapeutics is achieving enzyme selectivity to minimize off-target effects. nih.gov While the hydroxamic acid moiety is a potent metal-binding group, its inherent affinity for various metalloenzymes can lead to unintended pharmacological interactions. nih.govnih.gov Future research will focus on the rational design of isonicotinohydroxamic acid derivatives with enhanced selectivity for specific enzyme targets.

The core strategy involves modifying the scaffold of the inhibitor to create specific interactions with regions of the target enzyme outside of the active site. nih.gov A typical hydroxamic acid inhibitor possesses three key pharmacophoric features: a metal-binding group (the hydroxamate), a linker, and a cap group that interacts with the protein surface. nih.gov By systematically altering the linker and cap regions, it is possible to introduce functionalities that form favorable contacts with unique amino acid residues on the target enzyme's surface, thereby increasing binding affinity and selectivity. mdpi.com For instance, the length and flexibility of the linker can be optimized to correctly position the cap group for optimal interactions. mdpi.com The cap group itself can be designed to exploit specific pockets or grooves on the enzyme surface, a strategy that has proven effective in developing selective inhibitors for enzymes like histone deacetylases (HDACs). nih.govmdpi.com

| Strategy for Achieving Selectivity | Rationale |

| Linker Modification | Optimizing the length and flexibility of the linker region can ensure proper orientation of the cap group for selective interactions with the enzyme surface. mdpi.com |

| Cap Group Optimization | Designing cap groups that fit into and interact with specific surface pockets of the target enzyme can significantly enhance binding affinity and selectivity. nih.gov |

| Structure-Based Design | Utilizing the three-dimensional structures of target enzymes allows for the computational design of inhibitors with complementary shapes and chemical properties, leading to more selective binding. nih.gov |

Future efforts in this area will likely involve a combination of computational modeling, synthetic chemistry, and rigorous enzymatic assays to design and validate these next-generation selective inhibitors.

Exploration of Novel Antimicrobial Mechanisms Beyond Mycobacteria

While this compound is structurally related to the anti-tuberculosis drug isoniazid (B1672263), its antimicrobial activity extends, albeit weakly in some cases, to other pathogens. Studies have reported modest activity against bacteria such as Escherichia coli and Staphylococcus aureus. brieflands.com A crucial future direction is to elucidate the mechanisms by which this compound and its derivatives exert their effects on these non-mycobacterial organisms.

One potential mechanism of action is the inhibition of essential metalloenzymes in these bacteria. For example, hydroxamic acids have been shown to be potent inhibitors of the Fe(II) and Mn(II) forms of methionine aminopeptidase (B13392206) (MetAP) in E. coli, an enzyme crucial for protein maturation. nih.gov Further investigation is needed to determine if this compound or its analogs can effectively target this or other vital metalloenzymes in a range of pathogenic bacteria.